2-Fluoro-4,6-bis(trifluoromethyl)phenylacetonitrile

Lipophilicity Drug Design ADME Prediction

Researchers targeting CNS-penetrant candidates require fluorinated building blocks with precisely tuned lipophilicity. This acetonitrile delivers a LogP of 3.93-0.46 units higher than the 3,5-bis(trifluoromethyl) isomer-conferring enhanced passive membrane permeability critical for intracellular target engagement. • 7 fluorine atoms provide superior metabolic stability vs. mono-fluorinated analogs; ortho-F + bis-CF₃ pattern enables GPCR modulator & kinase inhibitor synthesis. • Versatile nitrile handle supports hydrolysis to carboxylic acids or reduction to amines for downstream diversification. Supplied at 97% purity as a low-melting solid (mp 34-39 °C); ships ambient from stocked inventory with full GHS-compliant documentation.

Molecular Formula C10H4F7N
Molecular Weight 271.13 g/mol
CAS No. 1017778-50-5
Cat. No. B1390458
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoro-4,6-bis(trifluoromethyl)phenylacetonitrile
CAS1017778-50-5
Molecular FormulaC10H4F7N
Molecular Weight271.13 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1C(F)(F)F)CC#N)F)C(F)(F)F
InChIInChI=1S/C10H4F7N/c11-8-4-5(9(12,13)14)3-7(10(15,16)17)6(8)1-2-18/h3-4H,1H2
InChIKeyMIQUUQQQMNXLDS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Fluoro-4,6-bis(trifluoromethyl)phenylacetonitrile – Profile & Procurement


2-Fluoro-4,6-bis(trifluoromethyl)phenylacetonitrile (CAS 1017778-50-5) is a highly fluorinated aromatic nitrile with molecular formula C10H4F7N and molecular weight 271.13 g/mol. Its structure features a phenyl ring bearing two trifluoromethyl groups at the 4 and 6 positions and a single fluorine atom at the 2 position, with an acetonitrile side chain. The compound is typically supplied as a liquid with 95-97% purity and a melting point range of 34-39°C. As a fluorinated building block, it is classified as a harmful/irritant under GHS, requiring standard laboratory handling precautions.

2-Fluoro-4,6-bis(trifluoromethyl)phenylacetonitrile: Irreplaceable Features


The unique 2-fluoro-4,6-bis(trifluoromethyl) substitution pattern on the phenyl ring of this acetonitrile profoundly alters its physicochemical properties compared to mono-trifluoromethyl or non-fluorinated analogs. The ortho-fluoro group adjacent to the acetonitrile moiety significantly increases lipophilicity (LogP ~3.93) relative to the 3,5-bis(trifluoromethyl) isomer (LogP ~2.87) and mono-trifluoromethyl derivatives (LogP ~2.77). [1] This enhanced lipophilicity directly impacts membrane permeability, metabolic stability, and target engagement in medicinal chemistry applications. [2] Furthermore, the compound's melting point (34-39°C) differs from closely related analogs (e.g., 2-(trifluoromethyl)phenylacetonitrile melts at 31°C; 4-(trifluoromethyl)phenylacetonitrile melts at 43-47°C), affecting formulation and purification strategies. These quantifiable differences in physicochemical parameters preclude simple substitution and mandate a compound-specific selection based on desired property profiles.

2-Fluoro-4,6-bis(trifluoromethyl)phenylacetonitrile: Comparative Evidence vs. Analogues


LogP Advantage Over 3,5-Bis(trifluoromethyl)phenylacetonitrile

The calculated LogP of 2-fluoro-4,6-bis(trifluoromethyl)phenylacetonitrile is 3.93, which is 0.46 LogP units higher than that of 3,5-bis(trifluoromethyl)phenylacetonitrile (LogP = 3.79) and over 1.2 units higher than mono-trifluoromethyl analogs (LogP ≈ 2.77). [1] This substantial difference in partition coefficient correlates with enhanced membrane permeability and higher predicted bioavailability in drug discovery contexts. [2]

Lipophilicity Drug Design ADME Prediction Medicinal Chemistry

Melting Point Difference vs. 2-(Trifluoromethyl)phenylacetonitrile

2-Fluoro-4,6-bis(trifluoromethyl)phenylacetonitrile exhibits a melting point range of 34-39°C, compared to 31°C for 2-(trifluoromethyl)phenylacetonitrile and 43-47°C for 4-(trifluoromethyl)phenylacetonitrile. This difference is significant for downstream processing: the compound is a liquid at room temperature (25°C) but can be solidified by modest cooling, whereas the mono-trifluoromethyl analogs are either lower-melting solids or require greater cooling to crystallize.

Melting Point Physical Form Crystallization Purification

Fluorine-Rich Scaffold Advantage

With seven fluorine atoms (one aromatic F and two CF3 groups), 2-fluoro-4,6-bis(trifluoromethyl)phenylacetonitrile (MW = 271.13 g/mol) possesses a significantly higher fluorine density than 3,5-bis(trifluoromethyl)phenylacetonitrile (6 F atoms, MW = 253.14 g/mol) or mono-trifluoromethyl analogs (3 F atoms, MW ≈ 185 g/mol). [1] This translates to a fluorine mass fraction of 49% versus 45% for the 3,5-bis isomer and 31% for the 4-trifluoromethyl analog.

Fluorine Content Molecular Weight NMR Spectroscopy Metabolic Stability

Boiling Point Difference vs. 3,5-Bis(trifluoromethyl)phenylacetonitrile

The predicted boiling point of 2-fluoro-4,6-bis(trifluoromethyl)phenylacetonitrile is 192.1°C at 760 mmHg, which is 3.3°C lower than the predicted boiling point of 3,5-bis(trifluoromethyl)phenylacetonitrile (195.4°C). [1] This modest but measurable difference reflects altered intermolecular forces due to the ortho-fluoro substitution.

Boiling Point Thermal Stability Distillation Volatility

2-Fluoro-4,6-bis(trifluoromethyl)phenylacetonitrile Application Scenarios


Lipophilic Lead Optimization in Medicinal Chemistry

2-Fluoro-4,6-bis(trifluoromethyl)phenylacetonitrile is ideally suited as a building block in medicinal chemistry programs targeting intracellular or CNS-penetrant drug candidates. Its LogP of 3.93 (0.46 units higher than the 3,5-bis isomer) translates to enhanced passive membrane permeability , while the high fluorine content (7 F atoms) confers superior metabolic stability compared to analogs with fewer fluorines. Applications include synthesis of fluorinated heterocycles, kinase inhibitors, and GPCR modulators where lipophilicity-driven target engagement is critical.

Fluorinated Pesticide and Herbicide Synthesis

The compound's high lipophilicity (LogP ~3.93) and fluorine-rich scaffold make it a valuable intermediate for designing agrochemicals with improved foliar uptake and environmental persistence. [1] The ortho-fluoro and bis-trifluoromethyl substitution pattern is known to enhance bioavailability in plant systems and resistance to metabolic degradation in target pests. [2] This compound is particularly relevant for synthesizing next-generation pyrazole and triazole-based fungicides and insecticides.

Fluorinated Polymer and Liquid Crystal Precursor

The acetonitrile group provides a versatile handle for further functionalization (e.g., hydrolysis to carboxylic acids, reduction to amines) while the fluorinated aromatic core imparts low polarizability, high thermal stability, and unique dielectric properties. [3] This combination is valuable in preparing specialty fluorinated polymers, organic semiconductors, and liquid crystalline materials where the precise control of phase transition temperatures (influenced by the 34-39°C melting point) is essential.

19F NMR Probe Synthesis for Chemical Biology

With seven fluorine atoms in a compact aromatic framework, 2-fluoro-4,6-bis(trifluoromethyl)phenylacetonitrile serves as an excellent precursor for creating 19F NMR probes. The high fluorine density yields strong, well-resolved NMR signals with distinct chemical shifts compared to mono-trifluoromethyl tags. [4] This enables multiplexed biomolecular interaction studies and protein-ligand binding assays where 19F NMR is used as a detection modality.

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